Tetrakis(2-hydroxyethyl)ammonium stearate
Description
Contextualization within Quaternary Ammonium (B1175870) Compounds and Fatty Acid-Derived Protic Ionic Liquids
Tetrakis(2-hydroxyethyl)ammonium stearate (B1226849) is classified as a quaternary ammonium compound (QAC). QACs are defined by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. researchgate.netnih.gov This cationic nature is a defining feature of their chemistry. In this specific compound, the cation is tetrakis(2-hydroxyethyl)ammonium, and the counter-ion is the stearate anion, derived from stearic acid.
The compound is also categorized as a fatty acid-derived protic ionic liquid (PIL). PILs are a subclass of ionic liquids formed through the transfer of a proton from a Brønsted acid to a Brønsted base. acs.org In this case, stearic acid acts as the acid, and a hydroxylated ammonium base serves as the proton acceptor. The resulting salt has a melting point often below 100 °C, qualifying it as an ionic liquid. The "fatty acid-derived" descriptor highlights that the anionic component is sourced from a long-chain carboxylic acid, which is often obtained from renewable vegetable oils. rsc.org This places such compounds within the scope of green chemistry. The structure of these PILs is distinctly amphiphilic, with a hydrophilic ethanolammonium head and a hydrophobic fatty acid tail, which allows them to form self-assembled structures like liquid crystals. acs.org
Significance in Modern Chemical Science and Engineering
The significance of tetrakis(2-hydroxyethyl)ammonium stearate and related compounds stems directly from their hybrid structure. The long, 18-carbon alkyl chain of the stearate anion imparts significant hydrophobicity and surface activity, while the highly functionalized cation, featuring four hydroxyl (-OH) groups, introduces hydrophilicity and sites for hydrogen bonding. mdpi.com This combination is crucial for applications where interfacial phenomena are important.
A primary area of significance for fatty acid-derived ionic liquids is in the field of tribology as environmentally friendly lubricants and additives. researchgate.netmdpi.com Research has demonstrated that the carboxylic group of fatty acids can interact with metal surfaces to form a protective tribo-chemical thin film that reduces friction and wear under boundary lubrication conditions. rsc.org The long alkyl chains of the fatty acid anions are linearly related to viscosity and friction-reducing capabilities. researchgate.net The presence of hydroxyl groups on the cation can further enhance performance by improving solubility and contributing to the stability of the lubricant film. mdpi.com Fatty acid ionic liquids (FAILs) are considered promising alternatives to traditional lubricant additives that may contain environmentally harmful sulfur and phosphorus. researchgate.net
Overview of Research Trajectories for Hydroxylated Ammonium Carboxylates
Current research into hydroxylated ammonium carboxylates, such as this compound, is largely driven by the goal of creating sustainable, high-performance, "task-specific" chemicals. A major research trajectory involves the synthesis and characterization of novel PILs from renewable resources, particularly fatty acids obtained from vegetable oils and various ethanolamines. acs.orgresearchgate.net
Investigations are focused on understanding the structure-property relationships. Researchers are systematically modifying both the anionic and cationic components to tune the resulting PIL's physicochemical properties. For instance, studies explore how varying the alkyl chain length and degree of unsaturation in the fatty acid anion controls properties like viscosity, melting temperature, and thermal stability. rsc.org Similarly, the number of hydroxyl groups on the ammonium cation is studied to modulate solubility and hydrogen-bonding capacity, which influences the material's interaction with surfaces and other molecules. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 94109-15-6 | mdpi.com |
| Molecular Formula | C₂₆H₅₅NO₆ | mdpi.com |
| Molecular Weight | 477.7 g/mol | mdpi.com |
| IUPAC Name | octadecanoate;tetrakis(2-hydroxyethyl)azanium | mdpi.com |
| Hydrogen Bond Donor Count | 4 | mdpi.com |
| Exact Mass | 477.40293847 g/mol | mdpi.com |
Table 2: Research Findings on Related Fatty Acid-Derived Protic Ionic Liquids
| Cation | Anion | Key Research Finding/Application | Reference(s) |
| Tetrabutylammonium | Fatty Acids (variable chain length) | Investigated as halogen-free lubricants; friction reduction is influenced by fatty acid anion structure. | rsc.org |
| bis(2-hydroxyethyl)ammonium | Palmitate | Used as an additive in other ionic liquids to reduce friction and wear without causing tribocorrosion. | researchgate.netmdpi.com |
| Monoethanolammonium | Oleate / Stearate | Formation of liquid crystal phases; rheologic and phase behavior studied for potential applications. | acs.org |
| Diethanolammonium | Oleate | Exhibits lyotropic behavior when mixed with the parent fatty acid and ethanolamine. | acs.org |
| Trioctylphosphonium | Fatty Acids (variable) | Synthesized as relatively low-viscosity protic ionic liquids for lubrication applications. | researchgate.net |
Properties
CAS No. |
94109-15-6 |
|---|---|
Molecular Formula |
C18H35O2.C8H20NO4 C26H55NO6 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
octadecanoate;tetrakis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C18H36O2.C8H20NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;10-5-1-9(2-6-11,3-7-12)4-8-13/h2-17H2,1H3,(H,19,20);10-13H,1-8H2/q;+1/p-1 |
InChI Key |
HKWINVFGQLOGBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].C(CO)[N+](CCO)(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies for Tetrakis 2 Hydroxyethyl Ammonium Stearate
Direct Neutralization Reactions of Stearic Acid with Tetrakis(2-hydroxyethyl)ammonium Hydroxide (B78521)
The most straightforward method for the preparation of tetrakis(2-hydroxyethyl)ammonium stearate (B1226849) is the direct neutralization of stearic acid with tetrakis(2-hydroxyethyl)ammonium hydroxide. libretexts.org This acid-base reaction forms the salt in a single step, driven by the formation of water.
Exploration of Reaction Conditions and Stoichiometry
The success of the direct neutralization reaction hinges on the careful control of reaction conditions and the molar ratio of the reactants. The reaction is typically performed in a solvent to facilitate the interaction between the fatty acid and the ammonium (B1175870) hydroxide. An equimolar, or 1:1 stoichiometric ratio, of stearic acid to tetrakis(2-hydroxyethyl)ammonium hydroxide is theoretically required for complete neutralization. dtic.mil In practice, a slight excess of either reactant may be used to drive the reaction to completion, depending on the desired final product specifications.
The choice of solvent is critical; water is a common choice due to its ability to dissolve the tetrakis(2-hydroxyethyl)ammonium hydroxide and its role as a product of the neutralization. libretexts.org However, since stearic acid has poor solubility in water, a co-solvent system, such as an alcohol-water mixture (e.g., ethanol-water), may be employed to create a homogeneous reaction medium. dtic.mil The reaction temperature is typically maintained slightly above the melting point of stearic acid (approximately 69.3 °C) to ensure it is in a liquid state, which promotes better mixing and faster reaction rates. Vigorous stirring is essential to ensure intimate contact between the reactants.
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Molar Ratio) | Stearic Acid : Hydroxide | 1:1 |
| Solvent | Water or Ethanol/Water Mixture | Dissolves reactants and facilitates mixing. dtic.mil |
| Temperature | 70-80 °C | To melt stearic acid and increase reaction rate. |
| Reaction Time | 1-3 hours | To ensure the reaction proceeds to completion. |
| Agitation | Vigorous Stirring | To overcome phase differences and ensure contact. |
Investigation of Proton Transfer Mechanisms in Formation
The formation of tetrakis(2-hydroxyethyl)ammonium stearate via neutralization is a classic acid-base reaction characterized by the transfer of a proton (H⁺). masterorganicchemistry.comyoutube.com Stearic acid (CH₃(CH₂)₁₆COOH), a weak acid, donates a proton from its carboxylic acid group. The tetrakis(2-hydroxyethyl)ammonium hydroxide ([N(CH₂CH₂OH)₄]⁺OH⁻), a strong base, provides a hydroxide ion (OH⁻) that acts as the proton acceptor.
The mechanism involves the following steps:
Dissociation of Reactants : In the solvent, the tetrakis(2-hydroxyethyl)ammonium hydroxide is present as tetrakis(2-hydroxyethyl)ammonium cations ([N(CH₂CH₂OH)₄]⁺) and hydroxide anions (OH⁻). The stearic acid exists in equilibrium with its protonated form.
Proton Transfer : The hydroxide ion, a powerful proton acceptor, removes the acidic proton from the carboxyl group of the stearic acid.
Formation of Products : This transfer results in the formation of a water molecule (H₂O) and the stearate anion (CH₃(CH₂)₁₆COO⁻). The stearate anion then forms an ionic bond with the tetrakis(2-hydroxyethyl)ammonium cation, yielding the final salt. libretexts.org
Alternative Synthetic Routes Involving Amine Functionalization Precursors
An alternative and highly versatile approach to synthesizing this compound involves a multi-step process. This typically begins with the synthesis or use of a polyhydroxyethylated tertiary amine, which is then quaternized to introduce the fourth substituent and integrate the stearate anion.
Synthesis Pathways of Polyhydroxyethylated Amine Intermediates
The most common precursor for this route is a tertiary alkanolamine, such as triethanolamine (B1662121) (TEA). TEA is a commercially available compound with three hydroxyethyl (B10761427) groups attached to a central nitrogen atom. While methods exist for synthesizing various polyhydroxy amines, the use of readily available TEA is often the most practical starting point. researchgate.netgoogle.com
Should a custom polyhydroxyethylated amine be required, synthesis can be achieved through the reaction of a primary or secondary amine with ethylene (B1197577) oxide. This process, known as ethoxylation, adds hydroxyethyl groups to the nitrogen atom. The degree of ethoxylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Quaternization Strategies for Stearate Anion Integration
Once the tertiary amine precursor, such as triethanolamine, is obtained, the final quaternary ammonium structure is formed. A common industrial method for producing similar compounds, known as "esterquats," involves two main steps: esterification followed by quaternization. epo.orggoogle.com
Esterification : Triethanolamine is reacted with stearic acid. This reaction forms an ester linkage between one or more of the hydroxyl groups of the TEA and the carboxyl group of the stearic acid, creating a tertiary esteramine. The molar ratio of fatty acid to alkanolamine can be adjusted to control the degree of esterification. google.comresearchgate.net
Quaternization : The resulting tertiary esteramine is then quaternized. To form the specific target compound, an alkylating agent that introduces a 2-hydroxyethyl group is required. A suitable reagent for this step would be 2-chloroethanol (B45725) or ethylene oxide. The nitrogen atom of the esteramine attacks the alkylating agent, forming the quaternary ammonium center. google.comgoogle.com If an alkyl halide like 2-chloroethanol is used, a chloride salt is initially formed, which would then require an anion exchange step to introduce the stearate. A more direct route involves the reaction with stearic acid itself under conditions that favor quaternization, though this can be complex. dtic.mil
The quaternization reaction is often carried out in a solvent, such as isopropanol, to manage viscosity and facilitate the reaction. google.comgoogle.com The reaction temperature and pressure are key parameters that are optimized to achieve high conversion rates. google.com
| Quaternizing Agent | Solvent | Typical Temperature | Pressure | Advantages | Disadvantages |
| Dimethyl Sulfate | Isopropanol | 80-100 °C | Atmospheric | High reactivity, good yield. google.com | Toxicity of reagent; introduces methyl group, not hydroxyethyl. |
| 2-Chloroethanol | Isopropanol/Glycerol (B35011) | 90-120 °C | Atmospheric/Slightly Elevated | Directly introduces the required 2-hydroxyethyl group. | Lower reactivity than sulfates; may require catalyst. |
| Ethylene Oxide | None or high-boiling solvent | 100-140 °C | Elevated | Direct addition of hydroxyethyl group; no salt by-product. | Highly reactive and hazardous; requires specialized equipment. |
Emulsification-Based Synthesis Techniques for High Purity and Dispersion
To address challenges related to reactant miscibility and to produce a product with superior dispersion properties, emulsification-based synthesis is an effective technique. This method is particularly relevant for reactions between water-insoluble compounds like stearic acid and water-soluble reactants. google.com
In this approach, the synthesis, typically the direct neutralization described in section 2.1, is carried out in an emulsion system. The system consists of an aqueous phase containing the tetrakis(2-hydroxyethyl)ammonium hydroxide and an oil phase composed of molten stearic acid. A suitable emulsifier (surfactant) is added to stabilize the oil-in-water emulsion, creating a large interfacial area between the reactants. researchgate.netnih.gov
High-shear mixing is applied to form a fine dispersion, which significantly accelerates the reaction rate by maximizing the contact between the stearic acid and the hydroxide. This method offers several advantages:
Enhanced Reaction Rate : The large surface area of the dispersed droplets increases the rate of the neutralization reaction.
Improved Temperature Control : The aqueous phase acts as an efficient heat sink, allowing for better management of the exothermic heat of reaction.
High Purity : The controlled conditions can lead to a more complete reaction with fewer by-products.
Direct Product Formulation : The reaction yields the final product as a stable aqueous dispersion or emulsion, which can be directly usable in many applications without the need for isolation and redispersion.
The choice of emulsifier is crucial and is selected based on its ability to stabilize the stearic acid droplets in the aqueous phase. Non-ionic or cationic emulsifiers are often employed. google.com
| Component | Function | Example |
| Oil Phase | Reactant | Molten Stearic Acid |
| Aqueous Phase | Reactant and Medium | Solution of Tetrakis(2-hydroxyethyl)ammonium Hydroxide in Water |
| Emulsifier | Stabilizes Emulsion | Non-ionic surfactants (e.g., alcohol ethoxylates) or a portion of the product itself (autocatalytic) |
| Process Aid | Viscosity Control | Isopropanol (optional) |
Comparative Analysis of Synthetic Yields, Purity Profiles, and Scalability Considerations
A direct comparative analysis of different synthetic methodologies for this compound is challenging due to the limited availability of diverse synthetic routes in published literature. The most viable and industrially scalable method is direct neutralization. However, we can infer a comparative analysis based on the synthesis of similar quaternary ammonium salts and related compounds.
Direct Neutralization
Synthetic Yield: The neutralization reaction between a strong base (tetrakis(2-hydroxyethyl)ammonium hydroxide) and a weak acid (stearic acid) is expected to proceed with a high yield, likely approaching quantitative levels (greater than 95%). This is a common characteristic of acid-base reactions. For example, the synthesis of tris(2-hydroxyethyl)ammonium-based protic ionic liquids via neutralization of tris(2-hydroxyethyl)amine with various acids reports yields of ≥99%.
Purity Profile: The purity of the final product is largely dependent on the purity of the starting materials, stearic acid and tetrakis(2-hydroxyethyl)ammonium hydroxide. The primary byproduct of this reaction is water, which can be readily removed under reduced pressure. Potential impurities could arise from unreacted starting materials or from the degradation of the quaternary ammonium hydroxide, especially if heated. Purification methods would typically involve recrystallization from a suitable solvent or washing with a non-polar solvent to remove any unreacted stearic acid. The synthesis of related compounds like N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide has been shown to achieve purities of over 99% after crystallization.
Scalability Considerations: The direct neutralization reaction is highly scalable. It is a one-step process that can be carried out in standard reaction vessels. The reaction conditions are generally mild, often conducted at or slightly above room temperature to ensure the miscibility of the reactants. The process does not typically require high pressures or specialized equipment, making it suitable for large-scale industrial production. A patent for the production of ammonium stearate emulsion highlights a continuous production process at normal temperature and pressure, underscoring the scalability of neutralization reactions for this class of compounds.
Alternative Hypothetical Routes
While not documented for this specific compound, other general methods for synthesizing quaternary ammonium salts could be considered, though they are likely less efficient and more complex than direct neutralization.
Ion Exchange: It would be theoretically possible to synthesize this compound by reacting a tetrakis(2-hydroxyethyl)ammonium salt with a different anion (e.g., chloride or bromide) with a stearate salt (e.g., sodium or potassium stearate). This would be an equilibrium-driven process, and the success of the reaction would depend on the ability to shift the equilibrium towards the desired product, for instance, by precipitating out an insoluble byproduct (e.g., NaCl). This method is generally more complex to scale up due to the need for efficient separation of the product from the starting materials and byproducts.
Multi-step Synthesis from Precursors: One could envision a route starting from triethanolamine, which would first be quaternized with an appropriate reagent to form the tetrakis(2-hydroxyethyl)ammonium cation, followed by reaction with stearic acid. However, this adds unnecessary steps and complexity compared to the direct neutralization of the pre-formed hydroxide base.
Data Table: Comparative Analysis of Synthetic Routes
| Synthetic Route | Typical Yield | Purity Profile | Scalability | Key Considerations |
| Direct Neutralization | > 95% (inferred) | High (dependent on reactant purity) | Excellent | Simple, one-step process. Mild reaction conditions. Water is the only byproduct. |
| Ion Exchange | Variable (equilibrium dependent) | Moderate to High | Moderate | Requires careful selection of salts to drive the reaction. Separation of products and byproducts can be challenging. |
| Multi-step Synthesis | Lower overall yield | Potentially lower due to multiple steps | Poor | More complex, less atom-economical, and not practical for industrial production compared to direct neutralization. |
Advanced Spectroscopic and Microscopic Characterization for Structural and Morphological Elucidation
Molecular Structure Confirmation via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
The molecular structure of Tetrakis(2-hydroxyethyl)ammonium stearate (B1226849) is confirmed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide detailed information about the chemical environment of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the presence of both the tetrakis(2-hydroxyethyl)ammonium cation and the stearate anion.
In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the four equivalent 2-hydroxyethyl groups on the quaternary ammonium (B1175870) cation are expected. These would include signals for the methylene (B1212753) groups adjacent to the nitrogen atom and the methylene groups adjacent to the hydroxyl groups. The long alkyl chain of the stearate anion would exhibit a prominent triplet for the terminal methyl group and a series of multiplets for the numerous methylene groups.
The ¹³C NMR spectrum would further corroborate the structure, showing distinct peaks for the carbon atoms of the 2-hydroxyethyl groups and the carbonyl carbon of the stearate anion, in addition to the signals from the long alkyl chain. The synthesis of related protic ionic liquids based on tris(2-hydroxyethyl)ammonium cations has been characterized by similar NMR techniques, providing a basis for spectral interpretation researchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups within the compound. The spectrum of Tetrakis(2-hydroxyethyl)ammonium stearate is expected to display several characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibrations of the hydroxyl groups.
Strong C-H stretching vibrations from the long alkyl chain of the stearate and the ethyl groups of the cation would be observed around 2850-3000 cm⁻¹.
The presence of the carboxylate group (COO⁻) from the stearate anion would be confirmed by strong asymmetric and symmetric stretching bands, typically found in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
C-N stretching vibrations from the quaternary ammonium group and C-O stretching from the hydroxyl groups would also be present. The NIST WebBook provides spectral data for the related compound N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine, which can serve as a reference for the cation's spectral features nist.gov.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for -CH₂-N⁺, -CH₂-OH, stearate chain (-CH₃, -CH₂-) |
| ¹³C NMR | Signals for -CH₂-N⁺, -CH₂-OH, stearate chain (-C=O, -CH₂, -CH₃) |
| IR (cm⁻¹) | ~3400 (O-H stretch), ~2900 (C-H stretch), ~1580 (COO⁻ asym. stretch), ~1420 (COO⁻ sym. stretch) |
Investigation of Thermal Behavior and Phase Transitions using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
The thermal stability and phase behavior of this compound are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide insights into melting points, decomposition temperatures, and other thermal events. mineralstech.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a long-chain quaternary ammonium salt like this compound, the DSC thermogram would be expected to show endothermic peaks corresponding to phase transitions. This could include a melting transition from a solid to a liquid crystalline or isotropic liquid state. The presence of the long stearate chain can lead to complex melting behavior and the formation of different mesophases. Studies on other long-chain quaternary ammonium salts have shown that they can exhibit solid-solid transitions and form liquid-like phases before melting. capes.gov.br
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability and decomposition profile of the compound. The thermal degradation of quaternary ammonium salts often occurs through a Hofmann elimination mechanism, leading to the formation of a tertiary amine and an alkene. researchgate.net For this compound, the initial weight loss might be attributed to the loss of any residual solvent or moisture. Subsequent weight loss at higher temperatures would correspond to the decomposition of the organic cation and the stearate anion. The onset temperature of decomposition is a key parameter for assessing the thermal stability of the material. researchgate.net
| Thermal Analysis Technique | Expected Findings |
| DSC | Endothermic peaks indicating melting and other phase transitions. |
| TGA | Onset temperature of decomposition, weight loss steps corresponding to degradation of cation and anion. |
Microstructural and Surface Morphology Examination through Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)
The morphology of this compound at the micro- and nanoscale is examined using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface topography. For this compound, SEM can be used to visualize the crystalline structure, particle shape, and size distribution of the solid material. In studies of similar self-assembling molecules, such as stearate-grafted hydroxyethyl (B10761427) starch conjugates, SEM has been used to confirm the spherical shape of self-aggregated particles. aku.edu
Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging surfaces at the atomic and molecular scale. It can provide three-dimensional topographical information and can also be used to probe mechanical properties like stiffness and adhesion. For a surfactant-like molecule such as this, AFM could be used to study the structure of thin films or self-assembled monolayers on a substrate.
Analysis of Aggregation Behavior and Particle Size Distribution using Dynamic Light Scattering (DLS)
As a long-chain ammonium salt, this compound is expected to exhibit surfactant-like properties and self-assemble into aggregates in solution. Dynamic Light Scattering (DLS) is a primary technique for studying this behavior.
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. From these fluctuations, the hydrodynamic radius of the particles can be determined. This allows for the characterization of the size of micelles or other aggregates formed by the compound in solution. Studies on various quaternary ammonium surfactants have utilized DLS to investigate their aggregation properties, including the determination of critical micelle concentration (CMC) and the size of the resulting aggregates. acs.orgnih.govnih.govmdpi.com The size and distribution of these aggregates can be influenced by factors such as concentration, temperature, and the presence of electrolytes.
| Parameter | Information Provided by DLS |
| Hydrodynamic Radius | Average size of the self-assembled aggregates (e.g., micelles). |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. |
| Aggregation Behavior | Study of aggregate formation as a function of concentration. |
High-Resolution Mass Spectrometry (HRMS) Coupled with Chromatography (GC-MS, LC-MS) for Impurity Profiling
The identification and quantification of impurities in the synthesized this compound are critical for quality control. High-Resolution Mass Spectrometry (HRMS) coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) is essential for this purpose. hpst.cz
Gas Chromatography-Mass Spectrometry (GC-MS): Quaternary ammonium compounds are generally non-volatile and require derivatization or pyrolysis for GC analysis. Pyrolysis-GC-MS can be used, where the compound is thermally degraded in the GC inlet, and the resulting volatile products are separated and identified by MS. capes.gov.brnih.govamerican.edu This can help in confirming the structure and identifying related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more direct and powerful technique for the analysis of non-volatile and thermally labile compounds like quaternary ammonium salts. nih.govnih.gov Reversed-phase or mixed-mode chromatography can be used to separate the target compound from its impurities. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragments, facilitating the identification of unknown impurities. researchgate.net Potential impurities could include unreacted starting materials such as triethanolamine (B1662121) and stearic acid, or by-products from the synthesis.
| Technique | Application in Impurity Profiling |
| Pyrolysis-GC-MS | Identification of volatile degradation products to infer structure and impurities. |
| LC-HRMS | Separation and identification of non-volatile impurities with high mass accuracy. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energies)
Quantum chemical calculations are essential for understanding the electronic characteristics of Tetrakis(2-hydroxyethyl)ammonium stearate (B1226849). These methods, particularly those analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting the compound's reactivity and kinetic stability.
The electronic structure is defined by the distinct cationic head and anionic tail. The HOMO is typically associated with the electron-rich stearate anion, specifically the carboxylate group, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is generally localized on the quaternary ammonium (B1175870) cation, which acts as the electron acceptor. The four hydroxyethyl (B10761427) groups on the cation can influence the energy of the LUMO and participate in intermolecular interactions.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational analysis can precisely quantify these energy levels, providing a basis for understanding the compound's behavior in various chemical environments. researchgate.net The active regions for chemical reactions can be elucidated by evaluating the molecular surface electrostatic potential (MEP), which is determined through quantum chemical calculations. researchgate.net
Table 1: Representative Data from Quantum Chemical Calculations This table presents theoretical data for analogous quaternary ammonium systems to illustrate the typical outputs of quantum chemical calculations.
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Intermolecular Interactions
Density Functional Theory (DFT) is a versatile computational method used to investigate the intricacies of chemical reactions and non-covalent interactions involving Tetrakis(2-hydroxyethyl)ammonium stearate. researchgate.netbibliotekanauki.pl DFT calculations can map out entire reaction pathways, identifying transition states and calculating activation energies for potential degradation mechanisms, such as Hofmann elimination or ester hydrolysis, which are relevant for quaternary ammonium compounds. researchgate.netlibretexts.org
Furthermore, DFT is exceptionally well-suited for studying intermolecular interactions, which are fundamental to the compound's function as a surfactant. chemicalpapers.com The key interactions include:
Hydrogen Bonding: The four hydroxyl (-OH) groups on the cation are capable of forming strong hydrogen bonds with water molecules or other polar species. DFT can quantify the strength and geometry of these bonds.
Electrostatic Interactions: The ionic attraction between the positively charged ammonium center and the negatively charged stearate carboxylate group is a primary force. DFT can model the electrostatic potential surface, highlighting the charge distribution that governs these interactions. bibliotekanauki.plchemicalpapers.com
Van der Waals Forces: The long, nonpolar stearate chain interacts with other nonpolar molecules or surfaces through weaker van der Waals forces, which are crucial for self-assembly and adsorption on hydrophobic surfaces.
By combining these analyses, DFT provides a molecular-level understanding of how this compound interacts with its environment, forming the basis for designing catalysts and understanding reaction outcomes. rsc.orgarxiv.org
Molecular Dynamics Simulations of Self-Assembly and Micellization Processes in Solution
As an amphiphilic molecule, this compound is expected to self-assemble in aqueous solutions to form complex structures like micelles or vesicles. Molecular Dynamics (MD) simulations are the primary computational tool for studying these dynamic processes. rsc.orguic.edu
In an MD simulation, a system containing many surfactant molecules and solvent (e.g., water) is modeled. By calculating the forces between all atoms and integrating Newton's equations of motion, the trajectory of each atom is tracked over time. This allows for the direct observation of the spontaneous aggregation of surfactant monomers into micelles. acs.org These simulations show the hydrophobic stearate tails congregating to form a nonpolar core that minimizes contact with water, while the hydrophilic tetrakis(2-hydroxyethyl)ammonium headgroups form a polar shell at the micelle-water interface. rsc.org
Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be used to model larger systems over longer timescales, revealing the formation and morphology of different aggregate structures like spherical or worm-like micelles. acs.orgresearchgate.net These simulations provide critical data on micelle size, shape, aggregation number, and the critical micelle concentration (CMC). acs.org
Table 2: Typical Parameters Investigated in MD Simulations of Micellization This table illustrates the type of data that can be extracted from MD simulations of surfactant self-assembly.
Thermodynamic Modeling of Phase Behavior and Interfacial Adsorption
Thermodynamic modeling provides a quantitative framework for describing the phase behavior of this compound and its tendency to adsorb at interfaces, such as the air-water or solid-liquid interface. osti.gov This is crucial for applications where surface activity is key.
The thermodynamics of micellization can be described by key parameters:
Gibbs Free Energy of Micellization (ΔG°mic): A negative value indicates that micelle formation is a spontaneous process. It can be calculated from the critical micelle concentration (CMC).
Enthalpy of Micellization (ΔH°mic): This can be endothermic or exothermic and is often determined by measuring the temperature dependence of the CMC. mdpi.com
Entropy of Micellization (ΔS°mic): Often positive and the main driving force for micellization in aqueous solutions, arising from the release of ordered water molecules from around the hydrophobic tails (the hydrophobic effect). nih.gov
The adsorption at interfaces can be modeled using isotherms like the Langmuir or Freundlich models, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed on a surface at equilibrium. mdpi.com More advanced frameworks like the Adsorbed Solution Theory can also be applied. osti.gov Molecular thermodynamic theories, sometimes combined with MD simulations, can predict adsorption isotherms and surface tension, providing a link between molecular properties and macroscopic behavior. researchgate.net
Table 3: Illustrative Thermodynamic Parameters for Surfactant Systems This table provides representative thermodynamic data for quaternary ammonium surfactant systems.
Structure-Activity Relationship Predictions for Designed Functional Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its biological activity or physical properties. mdpi.com For a surfactant like this compound, QSAR models can be developed to predict key functional properties based on its molecular descriptors. nih.govjapsonline.com
The process involves:
Defining a Dataset: A series of related quaternary ammonium surfactants with varying alkyl chain lengths or headgroup substitutions would be synthesized and their properties measured. nih.gov
Calculating Molecular Descriptors: For each molecule, a set of numerical descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the observed activity or property (e.g., CMC, surface tension, antimicrobial effectiveness). japsonline.com
These models can then be used to predict the properties of new, unsynthesized compounds, enabling the rational design of surfactants with optimized functional characteristics. For example, a QSAR model could predict how changing the length of the fatty acid chain from stearate (C18) to palmitate (C16) would affect the compound's CMC or its efficacy as a fabric softener.
Table 4: Examples of Molecular Descriptors for QSAR/QSPR Models This table lists common descriptors used to build predictive models for surfactants.
Mechanistic Investigations of Chemical Reactivity and Interfacial Phenomena
Adsorption Mechanisms of Tetrakis(2-hydroxyethyl)ammonium Stearate (B1226849) on Various Substrates (e.g., Metallic Surfaces, Polymer Interfaces)
The adsorption of tetrakis(2-hydroxyethyl)ammonium stearate onto various surfaces is a complex process governed by a combination of electrostatic interactions, van der Waals forces, and potential chemical bonding. The amphiphilic nature of this quaternary ammonium (B1175870) salt, possessing a positively charged nitrogen center and a long, hydrophobic alkyl chain from the stearate anion, dictates its behavior at interfaces.
On Metallic Surfaces:
The adsorption of quaternary ammonium compounds on metallic surfaces is often initiated by the electrostatic attraction between the cationic head group and the typically negatively charged metal oxide layer present on the surface. nih.gov In the case of this compound, the positively charged nitrogen atom is drawn to the metallic substrate. The four hydroxyethyl (B10761427) groups surrounding the nitrogen can also play a significant role through hydrogen bonding with surface hydroxyl groups or coordinated water molecules.
Following the initial electrostatic interaction, the long stearate chain can arrange itself on the surface. Studies on similar long-chain carboxylates, like stearic acid on aluminum oxide, have shown the potential for both monodentate and bidentate interactions of the carboxylate group with the metal atoms on the surface. researchgate.net This suggests that the stearate portion of the molecule may not be a simple counter-ion but could actively participate in the adsorption process through direct chemical interaction with the metallic substrate. The orientation of the stearate tail is crucial for subsequent properties, such as hydrophobicity and lubricity. A densely packed monolayer of stearate chains, oriented away from the surface, can create a robust hydrophobic barrier.
On Polymer Interfaces:
The adsorption of quaternary ammonium compounds at polymer-liquid interfaces is a key factor in various industrial applications, including the production of paints and the processing of fertilizers. taylorfrancis.com When interacting with a polymer substrate, the mechanism of adsorption for this compound is influenced by the polarity and surface energy of the polymer.
For nonpolar polymers like polyethylene (B3416737), the hydrophobic stearate tail of the molecule is likely to be the primary driver of adsorption. The alkyl chains can interdigitate with the polymer chains on the surface, leading to a strong physical adsorption driven by van der Waals forces. This interaction can modify the polymer surface, making it more compatible with other components in a formulation, such as fillers. up.ac.za
The table below summarizes the key mechanistic aspects of adsorption on different substrates.
| Substrate | Primary Adsorption Mechanism | Secondary Interactions | Resulting Surface Modification |
| Metallic Surfaces | Electrostatic attraction between the cationic head and the surface. | Hydrogen bonding from hydroxyethyl groups; potential chemical bonding of the stearate carboxylate group. | Formation of an organized layer that can provide corrosion resistance and lubricity. |
| Nonpolar Polymers | Hydrophobic interactions between the stearate tail and the polymer surface. | Van der Waals forces. | Increased hydrophobicity and improved dispersion of fillers. |
| Polar Polymers | Combination of hydrophobic interactions and hydrogen bonding. | Dipole-dipole interactions. | Altered surface energy and wettability. |
It is important to note that the adsorption process is dynamic and can be influenced by factors such as the concentration of the surfactant, temperature, pH of the surrounding medium, and the presence of other chemical species.
Role as a Phase-Transfer Catalyst: Mechanistic Pathways and Kinetics of Interphase Transfer
This compound can function as a phase-transfer catalyst (PTC) by facilitating the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The mechanism hinges on the ability of the quaternary ammonium cation to form an ion pair with the reactant anion.
The general mechanistic pathway for a liquid-liquid phase-transfer catalyzed reaction involving this compound can be described as follows:
Anion Exchange: In the aqueous phase, the stearate anion of the catalyst is exchanged for the reactant anion (for example, a nucleophile). This forms a new ion pair: the tetrakis(2-hydroxyethyl)ammonium cation and the reactant anion.
Reaction in the Organic Phase: Once in the organic phase, the reactant anion is weakly solvated, making it highly reactive. It then reacts with the organic substrate.
Catalyst Regeneration: After the reaction, the tetrakis(2-hydroxyethyl)ammonium cation pairs with the leaving group anion and transfers back to the aqueous phase, where it can exchange for another reactant anion, thus completing the catalytic cycle.
The kinetics of the interphase transfer are influenced by several factors:
Lipophilicity of the Cation: The structure of the quaternary ammonium cation is critical. While long alkyl chains generally increase lipophilicity, the presence of the four hydroxyethyl groups in tetrakis(2-hydroxyethyl)ammonium provides a degree of hydrophilicity that can affect its partitioning between the aqueous and organic phases.
Nature of the Anion: The size, charge density, and hydration energy of the reactant anion affect the ease of ion pair formation and its subsequent transfer into the organic phase.
Stirring Speed: In many phase-transfer catalysis systems, the reaction rate is limited by the mass transfer of the catalyst-reactant ion pair across the interface. Increased agitation enhances the interfacial area and promotes faster transfer.
The table below outlines the key steps and influencing factors in the phase-transfer catalytic cycle of this compound.
| Catalytic Cycle Step | Description | Key Influencing Factors |
| Anion Exchange | Replacement of the stearate anion with the reactant anion in the aqueous phase. | Relative concentrations of anions, anion hydration energies. |
| Interphase Transfer | Movement of the catalyst-reactant ion pair from the aqueous to the organic phase. | Lipophilicity of the ion pair, interfacial tension, stirring rate. |
| Organic Phase Reaction | Reaction of the "naked" anion with the organic substrate. | Reactivity of the anion, concentration of reactants. |
| Catalyst Regeneration | Transfer of the catalyst with the leaving group back to the aqueous phase. | Partition coefficient of the regenerated catalyst. |
The efficiency of this compound as a phase-transfer catalyst will be a balance between the lipophilicity required for transfer into the organic phase and the hydrophilicity needed to return to the aqueous phase to continue the cycle.
Mechanistic Contributions in Polymerization Systems (e.g., Emulsion Polymerization)
In emulsion polymerization, surfactants play a crucial role in the formation and stabilization of polymer latex particles. This compound, with its amphiphilic character, can act as an emulsifier. The mechanistic contributions of this compound in such systems are multifaceted.
Monomer Emulsification: The polymerization process begins with the emulsification of the water-insoluble monomer in the aqueous phase. The this compound molecules orient themselves at the monomer-water interface, with the hydrophobic stearate tails penetrating the monomer droplets and the hydrophilic tetrakis(2-hydroxyethyl)ammonium head groups remaining in the aqueous phase. This reduces the interfacial tension and leads to the formation of a stable monomer emulsion.
Micelle Formation and Nucleation: Above its critical micelle concentration (CMC), the surfactant molecules form micelles in the aqueous phase. These micelles have a hydrophobic core of stearate chains and a hydrophilic shell of cationic head groups. A portion of the monomer diffuses from the larger droplets and is solubilized within these hydrophobic cores. The primary sites for particle nucleation and subsequent polymerization are these monomer-swollen micelles.
Particle Stabilization: As the polymerization proceeds within the micelles, the growing polymer particles are stabilized by the adsorbed this compound molecules. The charged surface of the particles, due to the cationic head groups, provides electrostatic repulsion between the particles, preventing their coagulation and ensuring the stability of the resulting latex. The hydroxyethyl groups can also contribute to steric stabilization.
The table below summarizes the roles of this compound in emulsion polymerization.
| Role | Mechanism | Consequence |
| Emulsifier | Adsorption at the monomer-water interface, reducing interfacial tension. | Formation of a stable monomer emulsion. |
| Nucleation Site | Formation of monomer-swollen micelles in the aqueous phase. | Locus for the initiation of polymerization. |
| Stabilizer | Adsorption onto the surface of growing polymer particles. | Prevention of particle agglomeration through electrostatic and steric repulsion. |
The specific properties of the final polymer latex, such as particle size and stability, will be influenced by the concentration and efficiency of the this compound used as the emulsifier.
Chemical Reaction Pathways and Degradation Mechanisms under Environmental and Applied Conditions
The chemical stability and degradation of this compound are important considerations for its environmental fate and performance in various applications. Degradation can occur through several pathways, including thermal, oxidative, and biological processes.
Thermal Degradation:
At elevated temperatures, quaternary ammonium compounds can undergo decomposition. The specific degradation pathway for this compound will depend on the temperature and the presence of other reactive species. A potential pathway is the Hofmann elimination, although this is less common for cations without a beta-hydrogen on an alkyl chain. A more likely thermal degradation route for this compound involves the decomposition of the hydroxyethyl groups and the stearate anion. The presence of metal ions can also catalyze the thermal degradation of stearates. scielo.br
Oxidative Degradation:
The stearate portion of the molecule, being a long-chain saturated fatty acid derivative, is relatively resistant to oxidation under mild conditions. However, under more aggressive oxidative environments, such as exposure to strong oxidizing agents or high temperatures in the presence of oxygen, the hydrocarbon chain can be attacked, leading to the formation of smaller, more oxidized species. The presence of the quaternary ammonium group can also influence the oxidative stability.
Biodegradation:
The table below outlines potential degradation pathways for this compound.
| Degradation Pathway | Conditions | Potential Products |
| Thermal Degradation | High temperatures | Decomposition products of hydroxyethyl groups and stearate, potentially volatile organic compounds. |
| Oxidative Degradation | Presence of oxidizing agents, high temperatures, UV light | Shorter-chain carboxylic acids, aldehydes, ketones. |
| Biodegradation | Presence of microorganisms in soil or water | Carbon dioxide, water, and biomass from the stearate; potential recalcitrant intermediates from the cation. |
Further research is needed to fully elucidate the complex degradation pathways and kinetics of this compound under various environmental and applied conditions.
Interactions with Other Chemical Species in Complex Formulations (e.g., Surfactant Blends)
Interactions with Other Surfactants:
When mixed with other surfactants, this compound can exhibit synergistic or antagonistic effects.
With Anionic Surfactants: Mixing a cationic surfactant like this compound with an anionic surfactant will lead to strong electrostatic attraction between their oppositely charged head groups. This can result in the formation of a catanionic complex, which is often less water-soluble and can precipitate out of solution. However, at certain ratios, these mixtures can form vesicles or other organized structures with unique properties.
With Nonionic Surfactants: The interactions with nonionic surfactants are generally less dramatic and are driven by weaker forces, such as van der Waals and hydrogen bonding. The presence of a nonionic surfactant can influence the critical micelle concentration (CMC) and the aggregation behavior of the this compound. These blends are often used to fine-tune the emulsification and wetting properties of a formulation.
With Other Cationic Surfactants: When mixed with other cationic surfactants, the behavior is typically ideal or near-ideal, with the properties of the mixture being an average of the individual components.
Interactions with Polymers:
The interaction of this compound with polymers is crucial in applications like coatings, adhesives, and personal care products. The nature of the interaction depends on the charge and hydrophobicity of the polymer.
With Anionic Polymers: Strong electrostatic interactions will occur between the cationic surfactant and an anionic polymer, leading to the formation of a polymer-surfactant complex. This can result in a significant change in the conformation of the polymer and the viscosity of the solution.
With Nonionic Polymers: The interactions are generally weaker and are driven by hydrophobic and hydrogen bonding interactions. The surfactant can adsorb onto the polymer chain, leading to changes in the solution properties.
The table below summarizes the likely interactions of this compound with other chemical species.
| Interacting Species | Type of Interaction | Potential Outcome |
| Anionic Surfactants | Strong electrostatic attraction | Formation of catanionic complexes, precipitation, or formation of vesicles. |
| Nonionic Surfactants | Van der Waals forces, hydrogen bonding | Modification of CMC and aggregation behavior, fine-tuning of interfacial properties. |
| Anionic Polymers | Strong electrostatic attraction | Formation of polymer-surfactant complexes, changes in solution viscosity and polymer conformation. |
| Nonionic Polymers | Hydrophobic interactions, hydrogen bonding | Adsorption of surfactant onto the polymer, modification of solution properties. |
Understanding these interactions is essential for the rational design of complex formulations containing this compound to achieve the desired performance characteristics.
Advanced Applications in Materials Science and Engineering
Corrosion Inhibition Strategies for Metallic Materials (e.g., Aluminum, Carbon Steel)
The quaternary ammonium (B1175870) salt, Tetrakis(2-hydroxyethyl)ammonium stearate (B1226849), is a compound with significant potential for application as a corrosion inhibitor for various metallic materials, including aluminum and carbon steel. Its efficacy stems from the synergistic interplay of its cationic and anionic components, which facilitate the formation of a protective barrier on the metal surface.
Mechanistic Basis of Protective Layer Formation and Adsorption Dynamics
The corrosion inhibition mechanism of compounds structurally related to Tetrakis(2-hydroxyethyl)ammonium stearate involves the adsorption of the inhibitor molecules onto the metallic substrate. This process forms a protective film that isolates the metal from the corrosive environment. The adsorption is driven by the interaction of the polar head of the cation and the heteroatoms (nitrogen and oxygen) with the metal surface.
In acidic environments, the inhibitor molecules can separate the metal from the corrosive medium by creating an adsorption layer on the metal surface. ekb.eg This adsorption can be influenced by the presence of various ions in the solution. For instance, in the case of related stearate compounds, the adsorption on a metal surface has been found to follow the Langmuir isotherm model, suggesting the formation of a monolayer of the inhibitor on the metal. arabjchem.org The process is considered a mixed-type inhibition, affecting both the anodic and cathodic reactions of the corrosion process. arabjchem.orgul.ac.za
The protective layer's formation is a result of the self-assembly of the inhibitor molecules. The hydrophobic stearate tails orient themselves away from the metal surface, creating a non-polar barrier that repels water and corrosive species. The large molecular size of the stearate component contributes to a high surface coverage, which is crucial for effective inhibition. researchgate.net
Influence of Molecular Structure and Concentration on Inhibition Efficiency
The molecular structure of quaternary ammonium salts plays a critical role in their corrosion inhibition efficiency. The presence of long alkyl chains, such as the stearate chain in this compound, is known to enhance the protective properties of the inhibitor. This is due to the increased surface area covered by each molecule, leading to a more compact and effective barrier.
The concentration of the inhibitor is another key factor. Generally, as the concentration of the inhibitor increases, the inhibition efficiency also increases up to a certain point, known as the critical micelle concentration (CMC). Beyond the CMC, the inhibitor molecules tend to form micelles in the solution, which can limit the further increase in inhibition efficiency.
Studies on similar compounds, such as glycerol (B35011) stearate, have shown a clear dependence of inhibition efficiency on concentration. For example, in the case of glycerol stearate as a corrosion inhibitor for aluminum in 1 M HCl, the inhibition efficiency was found to increase with increasing concentration. arabjchem.org
| Inhibitor Concentration (mol. L-1) | Inhibition Efficiency (%) - PDP | Inhibition Efficiency (%) - EIS |
| 10 x 10-5 | 60.1 | 68.3 |
| 20 x 10-5 | 68.2 | 75.1 |
| 30 x 10-5 | 74.3 | 80.2 |
| 40 x 10-5 | 78.1 | 83.5 |
| 50 x 10-5 | 81.1 | 86.1 |
Data adapted from a study on glycerol stearate as a corrosion inhibitor for aluminum. arabjchem.org
Similarly, for carbon steel, the inhibition efficiency of a Gemini non-ionic surfactant based on stearic acid increased with concentration in a 1.0 M HCl solution. ekb.eg
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 | 120.4 | - |
| 50 | 45.3 | 62.4 |
| 100 | 28.7 | 76.2 |
| 150 | 15.1 | 87.5 |
| 200 | 7.5 | 93.8 |
Data adapted from a study on a Gemini non-ionic surfactant based on stearic acid for carbon steel. ekb.eg
Tribological Applications: Lubrication and Friction Modification
The unique chemical structure of this compound also lends itself to applications in tribology, particularly as a lubricant additive and friction modifier.
Formulation as Lubricant Additives and Processing Aids
Quaternary ammonium compounds are recognized for their potential as additives in lubricating oil compositions to enhance engine performance by preventing the fouling of moving parts. google.com The long hydrocarbon chain of the stearate component can provide a lubricating film at the interface between moving parts, reducing friction and wear.
Metallic stearates, such as sodium stearate, have demonstrated significant lubrication efficiency, in some cases comparable to commonly used lubricants like magnesium stearate. nih.gov This suggests that the stearate anion in this compound can contribute effectively to its lubricating properties. The presence of the quaternary ammonium cation can further enhance its performance by promoting adsorption onto metal surfaces.
Impact on Rheological Properties and Flow Instabilities in Polymer Processing
In the context of polymer processing, additives that can modify the rheological properties of the polymer melt are highly valuable. While direct studies on this compound are limited, related compounds with similar structural features are known to act as plasticizers and processing aids. For instance, N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine has been investigated as a plasticizer for thermoplastic starch, where it was found to create a homogeneous phase by disrupting starch granules.
The stearate component, being a fatty acid derivative, can reduce the viscosity of polymer melts, thereby improving flow and reducing processing instabilities. This can be particularly beneficial in processes such as extrusion and injection molding.
Role as a Surfactant and Emulsifier in Advanced Formulations
The amphiphilic nature of this compound, with its hydrophilic quaternary ammonium head and hydrophobic stearate tail, makes it an effective surfactant and emulsifier.
This dual characteristic allows it to stabilize oil-in-water or water-in-oil emulsions, which is crucial in a wide range of industrial formulations. Stearate-based surfactants, such as sodium stearate and sucrose (B13894) stearate, are widely used for their emulsifying, thickening, and stabilizing properties in various products. atamankimya.comspecialchem.com They contribute to the texture and consistency of formulations by effectively blending oil and water-based ingredients. atamankimya.comspecialchem.com
The tetrakis(2-hydroxyethyl)ammonium cation, with its multiple hydroxyl groups, enhances the water solubility and hygroscopic nature of the molecule, which can be advantageous in certain surfactant applications. This combination of a highly hydrophilic cation and a long-chain hydrophobic anion suggests that this compound would be a versatile surfactant for creating stable and effective emulsions in advanced material formulations.
Stabilization of Emulsion Systems and Reduction of Interfacial Tension
Quaternary ammonium salts, particularly those with long alkyl chains like stearates, are well-established as cationic surfactants. These molecules are effective at reducing the interfacial tension between immiscible liquids, such as oil and water, which is a critical factor in the formation and stabilization of emulsion systems. The positively charged nitrogen atom in the tetrakis(2-hydroxyethyl)ammonium head group is attracted to the water phase, while the long, nonpolar stearate tail preferentially resides in the oil phase. This alignment at the oil-water interface lowers the energy required to create new droplets, thereby facilitating emulsification.
While specific research on this compound for this application is not extensively available in the public domain, the general principles of how similar quaternary ammonium stearates function are well-understood. For instance, ammonium stearate emulsions are known to effectively reduce surface tension in aqueous systems. nih.gov The production of stable ammonium stearate emulsions often involves the reaction of stearic acid with ammonia (B1221849) water, sometimes with the aid of other emulsifiers like sodium lauryl sulfate, to create a product with good fluidity and long-term stability. nih.govgoogle.com These emulsions find use as foam-stabilizing agents and in applications requiring good dispersion in water-based liquids. nih.gov
The reduction of interfacial tension is a key parameter in many industrial processes, including enhanced oil recovery, where surfactants are employed to mobilize trapped oil. researchgate.net Cationic surfactants, such as certain quaternary ammonium compounds, can significantly lower the interfacial tension between oil and water. researchgate.net The efficiency of a surfactant in reducing interfacial tension is related to its ability to pack effectively at the interface. The bulky nature of the tetrakis(2-hydroxyethyl)ammonium head group might influence this packing and, consequently, its effectiveness as an emulsifier and interfacial tension reducer. Further empirical studies would be necessary to quantify the specific performance of this compound in these roles.
Enhancement of Dispersion and Rheology in Polymer Matrices
The incorporation of additives to modify the dispersion of fillers and alter the rheological properties of polymer matrices is a common practice in polymer engineering. Quaternary ammonium compounds are frequently utilized as compatibilizers and dispersing agents, particularly for improving the exfoliation and distribution of nanofillers like clays (B1170129) within a polymer matrix. mdpi.comresearchgate.net The ionic nature of these compounds can promote better interaction between the filler and the polymer, leading to enhanced mechanical and thermal properties of the resulting composite material. mdpi.comnih.gov
While direct studies on this compound in polymer matrices are limited, the behavior of similar quaternary ammonium salts provides insight into its potential. The interaction between surfactants and polymers can lead to significant changes in the rheology of the system. mdpi.com Depending on the concentration and the nature of the interactions (electrostatic or hydrophobic), the surfactant can cause either an extension or a shrinking of the polymer chains, which in turn affects the viscosity of the solution. mdpi.com For example, the addition of a surfactant can initially increase the consistency index of a polymer solution at low concentrations, while at higher concentrations, it can lead to a decrease. mdpi.com
The effectiveness of a quaternary ammonium compound as a dispersing agent is also linked to its chemical structure. nih.gov The presence of long alkyl chains, such as the stearate group, can enhance the compatibility with the polymer matrix, while the charged head group interacts with the filler. This dual functionality can prevent the agglomeration of filler particles and promote a more uniform dispersion, which is crucial for achieving desired material properties. nih.gov The rheological behavior of polymer composites is complex and depends on factors such as filler content, dispersion quality, and the interactions at the polymer-filler interface. nih.gov The use of quaternary ammonium salt functionalized additives has been shown to influence the thermal and mechanical properties of polymer composites like high-density polyethylene (B3416737) (HDPE). nih.gov
Development as Novel Phase Change Materials for Thermal Energy Storage Systems
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid). This characteristic makes them highly attractive for thermal energy storage (TES) applications. Organic PCMs, such as fatty acids and their derivatives, are of particular interest due to their high latent heat of fusion and chemical stability.
The thermal properties of ionic liquid-based PCMs are critical for their application in energy storage. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are common techniques used to characterize these properties. For the related compound, tris(2-hydroxyethyl)ammonium stearate ([THEA]Ste), these analyses have revealed promising characteristics for thermal energy storage within a temperature range of 30-100 °C. mdpi.comresearchgate.net
A study on a series of hydroxyethylammonium stearates provides valuable data that can serve as a reference point. The latent heat of fusion, a key indicator of energy storage capacity, was determined for these compounds. mdpi.comresearchgate.net
| Compound | Latent Heat of Fusion (kJ/kg) |
| 2-hydroxyethylammonium stearate ([HEA]Ste) | 171.12 |
| bis(2-hydroxyethyl)ammonium stearate ([DHEA]Ste) | 152.58 |
| tris(2-hydroxyethyl)ammonium stearate ([THEA]Ste) | 136.55 |
This table is based on data for closely related compounds and is for illustrative purposes. mdpi.comresearchgate.net
The thermal stability of these materials is also a crucial factor. TGA results for the hydroxyethylammonium stearates showed good stability, with 2-hydroxyethylammonium stearate exhibiting the highest stability at 99.5%. mdpi.comresearchgate.net This high thermal stability is essential for the long-term performance and reliability of PCM-based energy storage systems.
The potential of these novel PCMs extends to their integration into energy conversion devices. One such application is in conjunction with thermoelectric generators (TEGs), which can convert thermal energy directly into electrical power. A custom-built setup featuring a cell containing a synthesized ionic liquid PCM, such as those derived from ethanolamines and stearic acid, has been used to demonstrate this capability. mdpi.comresearchgate.net
In these experiments, the PCM acts as a thermal battery. When a heat source is applied, the PCM melts and stores latent heat. When the heat source is removed, the PCM solidifies and releases the stored heat, providing a stable temperature differential across the TEG. This process allows for the generation of a continuous voltage output from the TEG for an extended period (over two hours in the reported study) after the primary heat source has been turned off. mdpi.comresearchgate.net This demonstrates the potential of these materials to provide a sustained energy supply, which is particularly valuable for applications where a consistent power source is required, even with an intermittent heat supply.
Environmental Fate and Degradation Studies
Biodegradability Assessment Methodologies and Mechanisms of Biotic Degradation
The biodegradability of esterquats, including by inference Tetrakis(2-hydroxyethyl)ammonium stearate (B1226849), is a key feature that distinguishes them from more persistent QACs. nih.govheraproject.com Standardized biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the extent and rate of degradation. nih.govresearchgate.net For esterquats, these tests generally indicate that they are readily biodegradable. heraproject.comcossma.com
The primary mechanism of biotic degradation for esterquats is initiated by the hydrolysis of the ester bond. nih.govethz.chmdpi.com This initial step can be catalyzed by enzymes produced by microorganisms in the environment, such as lipases. acs.orgresearchgate.net The hydrolysis cleaves the molecule into a fatty acid (stearic acid in this case) and a quaternary ammonium (B1175870) alcohol (tetrakis(2-hydroxyethyl)ammonium). ethz.ch Both of these initial degradation products are generally more amenable to further microbial degradation. ethz.ch Fatty acids like stearic acid are readily metabolized by microorganisms through beta-oxidation. ethz.ch The resulting quaternary ammonium alcohol is also subject to further biodegradation. ethz.ch
The rate and extent of biodegradation can be influenced by several factors, including the microbial population present, temperature, and pH. nih.govrsc.org While many esterquats show good biodegradability, the specific structure of the molecule, such as the length of the alkyl chains and the nature of the cationic headgroup, can influence the degradation kinetics. nih.gov
Table 1: General Biodegradability Profile of Esterquats
| Property | Finding | Source(s) |
| Classification | Readily biodegradable | heraproject.comcossma.com |
| Primary Mechanism | Enzymatic hydrolysis of the ester bond | acs.orgnih.govethz.chmdpi.com |
| Initial Products | Fatty acid and quaternary ammonium alcohol | ethz.ch |
| Influencing Factors | Microbial population, temperature, pH, molecular structure | nih.govrsc.orgnih.gov |
Investigation of Abiotic Degradation Pathways
In addition to biotic processes, abiotic degradation pathways can contribute to the environmental breakdown of Tetrakis(2-hydroxyethyl)ammonium stearate. The key abiotic processes for esterquats are hydrolysis and, to a lesser extent, photodegradation.
Hydrolysis: The ester linkage in esterquats is susceptible to chemical hydrolysis, a process that is significantly influenced by pH. nih.govcossma.com The rate of hydrolysis is generally higher in alkaline conditions compared to acidic or neutral environments. nih.gov Temperature also plays a crucial role, with higher temperatures accelerating the hydrolysis rate. nih.govrsc.org This chemical hydrolysis mirrors the initial step of biotic degradation, breaking the molecule into its constituent fatty acid and quaternary ammonium alcohol. researchgate.net The inherent instability of the ester bond in aqueous environments is a key design feature that contributes to the reduced environmental persistence of esterquats. google.com
Table 2: Key Abiotic Degradation Pathways for Esterquats
| Pathway | Description | Influencing Factors | Source(s) |
| Hydrolysis | Cleavage of the ester bond in the presence of water. | pH (faster at higher pH), temperature. | nih.govcossma.comrsc.orggoogle.com |
| Photodegradation | Degradation initiated by light. Direct photolysis is often slow, but indirect photolysis can occur. | Presence of photosensitizers (e.g., dissolved organic matter). | researchgate.net |
Identification and Characterization of Environmental Transformation Products
The primary environmental transformation products of this compound, resulting from both biotic and abiotic hydrolysis, are stearic acid and tetrakis(2-hydroxyethyl)ammonium. ethz.ch
Stearic Acid: A common, naturally occurring fatty acid. It is readily and completely degraded by a wide range of microorganisms in the environment through the well-established metabolic pathway of β-oxidation. ethz.ch
Tetrakis(2-hydroxyethyl)ammonium: This quaternary ammonium alcohol is a water-soluble, small cationic molecule. cossma.com Studies on similar quaternary ammonium alcohols, which are hydrolysis products of other commercial esterquats, have shown that these compounds are also biodegradable. ethz.ch The presence of multiple hydroxyl groups can potentially facilitate microbial attack.
Further degradation of these initial products leads to the formation of simpler, non-surface-active compounds, and ultimately to carbon dioxide, water, and inorganic salts. researchgate.net The formation of environmentally benign degradation products is a significant advantage of esterquats over their more persistent predecessors. cossma.com
Table 3: Primary Environmental Transformation Products of this compound
| Transformation Product | Chemical Nature | Subsequent Fate | Source(s) |
| Stearic Acid | C18 saturated fatty acid | Readily biodegradable via β-oxidation | ethz.ch |
| Tetrakis(2-hydroxyethyl)ammonium | Quaternary ammonium alcohol | Biodegradable | cossma.comethz.ch |
Contribution to Sustainable Chemical Design Principles for Ionic Liquids and Green Surfactants
This compound embodies several key principles of sustainable chemical design, positioning it as a green surfactant and a type of ionic liquid with favorable environmental characteristics. cossma.comrsc.org
The design of esterquats aligns with the principles of green chemistry by incorporating a "weak link" in the form of an ester bond, which facilitates degradation and reduces environmental persistence. nih.govrsc.org This "design for degradation" approach is a cornerstone of creating safer and more environmentally benign chemicals. rsc.org
The use of renewable resources is another important aspect of sustainable chemistry. The stearate anion can be derived from vegetable oils, such as rapeseed oil, or animal fats, offering a renewable alternative to petroleum-based feedstocks. cossma.comrsc.org The synthesis of esterquats can also be designed to be more energy-efficient and produce fewer emissions compared to the production of traditional QACs. cossma.com
As a type of ionic liquid, this compound contributes to the development of these materials with improved environmental profiles. The focus on biodegradability and lower toxicity in the design of esterquats is a critical step towards the commercialization of more sustainable ionic liquids. nih.gov The combination of a renewable fatty acid anion with a functionalized cation that promotes degradation makes this compound a good example of how to apply green chemistry principles to the development of surfactants and ionic liquids. nih.govresearchgate.net
Future Research Directions and Emerging Paradigms for Tetrakis 2 Hydroxyethyl Ammonium Stearate
Exploration of Bio-Derived Precursors and Green Synthetic Pathways
The chemical industry is undergoing a significant shift away from petrochemical feedstocks towards renewable, bio-derived resources. For Tetrakis(2-hydroxyethyl)ammonium stearate (B1226849), this paradigm shift offers substantial opportunities for research and development. The synthesis of this compound traditionally relies on precursors that can be sourced from non-renewable origins. Future research will focus on identifying and utilizing bio-derived alternatives for both the cationic headgroup and the fatty acid tail.
Stearic Acid (Anion Component): Stearic acid is readily available from various vegetable oils and animal fats, making it a prime candidate for sustainable sourcing. Research will continue to optimize extraction and purification processes from diverse biomass, including algal oils and microbial lipids, to secure a stable and environmentally friendly supply chain.
Triethanolamine (B1662121) (Cation Precursor): The precursor for the quaternary ammonium (B1175870) headgroup, triethanolamine, is conventionally produced from ethylene (B1197577) oxide, a petroleum derivative. A key research frontier is the development of bio-based routes to ethanolamines. This could involve the catalytic amination of bio-ethanol or the conversion of amino acids derived from fermentation processes.
Green Synthetic Methodologies: Beyond the precursors, the synthetic process itself is a target for green innovation. Current methods for quaternization often involve solvents and high energy inputs. Future research will explore alternative, greener synthetic pathways. nih.govorganic-chemistry.org These include:
Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov
Enzymatic Catalysis: The use of enzymes, such as lipases, could offer highly specific and efficient routes for the esterification step under mild conditions, minimizing by-product formation.
Solvent-free or Green Solvent Systems: Investigating reactions in solvent-free conditions or utilizing benign solvents like ionic liquids or supercritical fluids can significantly reduce the environmental footprint of the synthesis. organic-chemistry.org The use of quaternary ammonium salts themselves as recyclable reaction media represents another promising avenue. organic-chemistry.org
| Component | Conventional Precursor | Potential Bio-Derived Precursors/Sources |
| Stearate Anion | Petrochemical-derived Stearic Acid | Vegetable Oils (Palm, Soybean), Animal Fats, Algal Lipids, Microbial Oils |
| Cationic Headgroup | Ethylene Oxide (for Triethanolamine) | Bio-ethanol, Bio-ethylene Glycol, Amino Acids (from fermentation) |
Table 1: Potential bio-derived precursors for Tetrakis(2-hydroxyethyl)ammonium stearate synthesis.
Integration of Multi-Scale Computational Modeling with Advanced Experimental Techniques
The relationship between the molecular architecture of a surfactant and its macroscopic properties is complex. A deeper, predictive understanding of this compound's behavior at interfaces and in bulk solution is crucial for its application. The integration of computational modeling with advanced experimental methods provides a powerful synergistic approach to achieve this.
Computational Modeling: Molecular dynamics (MD) simulations can provide atomistic-level insights into the behavior of surfactant molecules. nih.govrsc.org For this compound, simulations can be used to:
Predict self-assembly behavior and critical micelle concentration (CMC).
Simulate the conformation and orientation of the molecule at various interfaces (e.g., air-water, oil-water).
Understand interactions with other molecules, such as polymers, proteins, or active ingredients in a formulation. rsc.org
Elucidate the influence of the four hydroxyethyl (B10761427) groups on properties like water solubility and hygroscopicity, which is a distinguishing feature of this particular QAC.
Advanced Experimental Techniques: The predictions from computational models must be validated and refined by empirical data. Advanced techniques that can probe the nanoscale and interfacial properties include:
Neutron and X-ray Scattering (SANS/SAXS): To characterize the size, shape, and structure of micelles and other aggregates in solution.
Atomic Force Microscopy (AFM): To visualize adsorbed surfactant layers on surfaces with high resolution.
Infrared Spectroscopy with Attenuated Total Reflectance (IR-ATR): To study the diffusion and interaction of the compound within complex matrices like biofilms. nih.gov
High-Resolution Mass Spectrometry: Essential for detecting and quantifying the compound and its potential degradation products in complex environmental samples. acs.org
| Research Question | Computational Method | Experimental Technique |
| Self-assembly and micelle structure | Molecular Dynamics (MD) | Small-Angle Neutron/X-ray Scattering (SANS/SAXS) |
| Interfacial adsorption and orientation | MD Simulations | Atomic Force Microscopy (AFM), Sum-Frequency Generation (SFG) Spectroscopy |
| Interaction with biomembranes/biofilms | Coarse-Grained MD, Steered MD | IR-ATR Spectroscopy, Quartz Crystal Microbalance (QCM-D) |
| Diffusion and transport properties | MD Simulations | Fluorescence Recovery After Photobleaching (FRAP), Pulsed-Field Gradient NMR |
Table 2: Integrated computational and experimental approaches for characterization.
Development of Tailored Functional Materials with Tunable Interfacial Properties
The unique molecular structure of this compound, with its bulky, hydrophilic headgroup and long, lipophilic tail, makes it a candidate for creating advanced functional materials. Future research will focus on harnessing and tuning its interfacial properties for specific applications.
The presence of four hydroxyl groups offers multiple sites for further chemical modification. This allows for the "tuning" of the molecule's properties, such as its hydrophilicity, charge density, and reactivity. Research in this area could lead to:
Responsive Surfactants: By grafting stimuli-responsive polymers onto the hydroxyl groups, it may be possible to create surfactants that change their properties (e.g., emulsifying power, viscosity) in response to external triggers like pH, temperature, or light.
Enhanced Delivery Systems: The compound could be engineered to form specialized vesicles or nanocarriers for the targeted delivery of active ingredients in pharmaceuticals, cosmetics, or agriculture.
Novel Corrosion Inhibitors: The strong adsorption of quaternary ammonium compounds onto metal surfaces can be exploited. Modifying the headgroup could enhance the formation of protective films on various metals, tailored to specific corrosive environments.
Functionalized Coatings and Textiles: The compound could be used as a building block or an additive to impart properties like antistatic, antimicrobial, or enhanced dye uptake to surfaces and fabrics. The ability to form strong interactions via its multiple hydroxyl groups could be a significant advantage.
The goal is to move beyond its use as a simple surfactant and leverage its chemical versatility to design materials with predictable and controllable performance at the molecular level. nih.gov
Comprehensive Life Cycle Assessment and Adherence to Circular Economy Principles
Modern chemical product development necessitates a holistic view of a substance's environmental impact, from its creation to its disposal. For this compound, this involves a rigorous Life Cycle Assessment (LCA) and designing its use within a circular economy framework. mdpi.comresearchgate.net
Life Cycle Assessment (LCA): A comprehensive LCA will be critical to quantify the environmental footprint of this compound. This assessment would evaluate:
Raw Material Sourcing: Comparing the impact of petrochemical versus bio-based feedstocks. encyclopedia.pub
Manufacturing Process: Analyzing energy consumption, water usage, and waste generation from different synthetic routes. acs.org
Use Phase: Assessing the environmental release and exposure during its application in various products. acs.org
End-of-Life: Studying its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms. A key research area is designing QACs with intentionally degradable bonds (e.g., ester bonds) to prevent persistence in the environment. rsc.org
Circular Economy Principles: The principles of a circular economy—to eliminate waste, circulate products and materials, and regenerate nature—must be integrated into the lifecycle of this compound. ellenmacarthurfoundation.orgellenmacarthurfoundation.org Future research will focus on:
Designing for Degradation: Engineering the molecule to break down into benign substances after its functional lifetime. The ester linkage in this compound is a positive feature in this regard, as it is more susceptible to hydrolysis than the stable C-N bonds in many other QACs. rsc.org
Recycling and Valorization: Investigating methods to recover and reuse the surfactant from industrial waste streams.
Cascading Use: Exploring how biomass used for producing the stearate component can be part of a larger biorefinery concept, where all fractions of the biomass are valorized. mdpi.comencyclopedia.pub
| Circular Economy Principle | Application to this compound |
| Eliminate waste and pollution | Design for complete biodegradability into non-toxic components. rsc.orgellenmacarthurfoundation.org |
| Circulate products and materials | Develop recovery and recycling protocols from industrial effluents. |
| Regenerate nature | Utilize waste biomass and agricultural residues as feedstocks for production. mdpi.comencyclopedia.pub |
Table 3: Application of circular economy principles.
By pursuing these integrated research directions, the scientific community can ensure that this compound evolves into a high-performance, safe, and sustainable chemical aligned with the future demands of technology and the environment.
Q & A
Q. What are the recommended methods for synthesizing Tetrakis(2-hydroxyethyl)ammonium stearate, and how can reaction completion be verified?
The synthesis typically involves reacting stearic acid with Tetrakis(2-hydroxyethyl)ammonium hydroxide under controlled conditions. A vacuum-distilled precursor, as described for similar ammonium-based ionic liquids (e.g., (2-hydroxyethyl)ammonium lactate), ensures purity . To confirm reaction completion, monitor the disappearance of the carboxylic acid peak (~1700 cm⁻¹) via FT-IR spectroscopy, as unreacted stearic acid exhibits this signature. Quantitative DRIFT spectroscopy can also detect C-H vibrational bands (2800–3000 cm⁻¹) from the alkyl chain and confirm surface reactivity, as demonstrated in ammonium stearate-coated calcium carbonate studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Basic characterization employs:
- FT-IR : To identify functional groups (e.g., hydroxyl, ammonium, and stearate carbonyl).
- NMR : ¹H NMR resolves proton environments in the 2-hydroxyethyl groups and stearate chain.
- Elemental Analysis : Validates stoichiometry (C, H, N ratios).
For advanced structural elucidation, single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. SCXRD parameters (e.g., R factor <0.05, data-to-parameter ratio >14:1) ensure reliability, as seen in analogous nickel(II) and copper(II) complexes .
Q. How does this compound interact with inorganic substrates in composite materials?
The compound reacts with metal oxides (e.g., CaCO₃) via ion exchange, forming metal stearates. DRIFT spectroscopy reveals the disappearance of ammonium ion signals and the emergence of carboxylate-metal bonds (e.g., Ca-stearate at 1580 cm⁻¹) . Such interactions are critical in designing hydrophobic coatings or fillers for polymers.
Advanced Research Questions
Q. What thermal decomposition pathways are observed for this compound, and how do they affect material stability?
Thermogravimetric analysis (TGA) under inert and oxidative atmospheres reveals multi-stage decomposition. Initial mass loss (~200–300°C) corresponds to ammonium group degradation, followed by stearate chain breakdown (>400°C). Residual ash analysis (e.g., via XRD) identifies metal oxides if used in composites. Note that antioxidants (e.g., phosphonites) in polymer matrices can delay decomposition, requiring differential scanning calorimetry (DSC) to assess oxidation induction times .
Q. How can computational modeling clarify the surfactant behavior of this compound in aqueous systems?
Molecular dynamics (MD) simulations predict micelle formation by calculating critical micelle concentration (CMC) and aggregation numbers. Parameters include:
- Solubility : Derived from LogP (~5.37, indicating hydrophobicity) .
- Headgroup Interactions : Density functional theory (DFT) models hydrogen bonding between ammonium hydroxyl groups and water.
Validation involves comparing simulated micelle sizes with dynamic light scattering (DLS) data.
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?
Impurities like unreacted stearic acid or residual solvents require:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with evaporative light scattering detection (ELSD) separate non-UV-active species.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies low-abundance ions (e.g., [M+H]⁺ at m/z 302.5) .
Calibration curves using spiked standards improve accuracy, particularly for sub-1% impurity levels.
Q. How does the compound’s molecular packing in crystalline phases influence its physicochemical properties?
SCXRD data for structurally similar complexes (e.g., tetrakis(dimethylamido)titanium(IV)) show that alkyl chain orientation and hydrogen-bonding networks dictate melting points (21–24°C) and solubility . Grazing-incidence XRD (GI-XRD) on thin films can correlate packing density with hydrophobicity in coating applications.
Methodological Considerations
Q. What experimental protocols mitigate inconsistencies in surface modification studies using this compound?
- Substrate Pretreatment : Acid-washing (e.g., 1M HCl for CaCO₃) removes surface contaminants that skew DRIFT results .
- Coating Uniformity : Atomic force microscopy (AFM) or contact angle measurements ensure monolayer coverage.
- Control Experiments : Compare with non-ionic surfactants (e.g., glycol stearate) to isolate ammonium-specific effects .
Q. How do researchers reconcile contradictory data on the compound’s stability in acidic versus alkaline environments?
Contradictions arise from hydrolysis pathways:
- Acidic Conditions : Protonation of stearate yields stearic acid (detectable via FT-IR at 1700 cm⁻¹).
- Alkaline Conditions : Ammonium group degradation releases NH₃, quantified by conductometric titration.
Buffer solutions with pH 2–12 and kinetic studies (e.g., Arrhenius plots) clarify degradation thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
